molecular formula C37H34N2Na2O9S3 B7801889 Brilliant Blue FCF CAS No. 2650-18-2; 3844-45-9

Brilliant Blue FCF

Cat. No.: B7801889
CAS No.: 2650-18-2; 3844-45-9
M. Wt: 792.9 g/mol
InChI Key: SGHZXLIDFTYFHQ-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Brilliant Blue FCF has been found to interact with various biomolecules. For instance, it has been shown to form an inclusion complex with β-cyclodextrin in an aqueous medium . This interaction allows for the controlled release of this compound from the complex .

Cellular Effects

It is known that the dye can be encapsulated within the nano hydrophobic cavity of β-cyclodextrin , which could potentially influence cellular processes.

Molecular Mechanism

Its ability to form an inclusion complex with β-cyclodextrin suggests that it may exert its effects through interactions with this molecule .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have not been extensively studied. A method has been developed for the determination of this compound in food and cosmetic samples using ionic liquid independent disperse liquid–liquid micro-extraction coupled with UV-Visible spectroscopy .

Metabolic Pathways

It is known that the dye can form an inclusion complex with β-cyclodextrin , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this molecule.

Transport and Distribution

Its ability to form an inclusion complex with β-cyclodextrin suggests that it may be transported and distributed in a manner similar to this molecule .

Subcellular Localization

Its ability to form an inclusion complex with β-cyclodextrin suggests that it may be localized in a manner similar to this molecule .

Chemical Reactions Analysis

Brilliant Blue FCF undergoes various chemical reactions, including:

Common reagents used in these reactions include chromium and manganese compounds for oxidation and reducing agents like sodium dithionite for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Brilliant Blue FCF is unique among similar compounds due to its specific chemical structure and properties. Similar compounds include:

Compared to these dyes, this compound is more widely used in the food industry and has a broader range of applications in scientific research and medicine.

Properties

IUPAC Name

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHZXLIDFTYFHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2Na2O9S3
Record name BRILLIANT BLUE FCF
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25305-78-6 (Parent)
Record name Brilliant Blue
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DSSTOX Substance ID

DTXSID2020189
Record name FD&C Blue No. 1
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Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA, Reddish-blue powder or granules, Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster.
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2)
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Record name BRILLIANT BLUE FCF
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name FD&C Blue 1
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Solubility

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether
Record name Brilliant Blue
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Color/Form

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster

CAS No.

3844-45-9, 2650-18-2; 3844-45-9
Record name Brilliant Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844459
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Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2)
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Record name FD&C Blue No. 1
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Record name Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)]amino]-2'-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt
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Record name DISODIUM N-ETHYL-N-4-((4-(ETHYL((3-SULFOPHENYL)METHYL)AMINO)PHENYL)(2-SULFOPHENYL)METHYLENE)-2,5-CYCLOHEXADIEN-1-YLIDENE)-3-SULFOBENZENEMETHANAMINIUM
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Record name Brilliant Blue
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URL https://www.osha.gov/chemicaldata/832
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

283 °C (decomposes)
Record name Brilliant Blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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